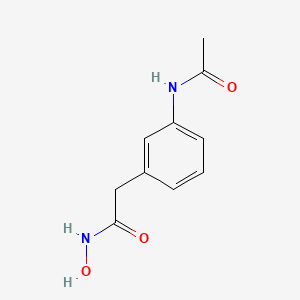
2-(3-Acetamidophenyl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetamidophenyl)-N-hydroxyacetamide is an organic compound that features both an acetamide and a hydroxamic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidophenyl)-N-hydroxyacetamide typically involves the following steps:
Acetylation of 3-Aminophenol: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-acetamidophenol.
Formation of Hydroxamic Acid: The 3-acetamidophenol is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form this compound.
The reaction conditions generally involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetamidophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(3-Acetamidophenyl)-N-hydroxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Biological Research: The compound is used in studies involving protein modification and interaction.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Acetamidophenyl)-N-hydroxyacetamide involves its interaction with metal ions in enzymes. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteinases. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyacetamide: Similar in structure but lacks the aromatic ring.
3-Acetamidophenol: Lacks the hydroxamic acid group.
Hydroxamic Acids: A broader class of compounds with similar functional groups.
Uniqueness
2-(3-Acetamidophenyl)-N-hydroxyacetamide is unique due to the presence of both an acetamide and a hydroxamic acid group, which allows it to interact with metal ions and participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in medicinal chemistry and enzyme inhibition studies.
Propriétés
IUPAC Name |
2-(3-acetamidophenyl)-N-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-3-8(5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTRFKOOILGLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8121881.png)
![4-fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8121883.png)

![tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane](/img/structure/B8121897.png)
